ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
CAS No.:
Cat. No.: VC14982888
Molecular Formula: C17H19ClO5
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19ClO5 |
|---|---|
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | ethyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |
| Standard InChI | InChI=1S/C17H19ClO5/c1-4-6-11-10(3)12-7-13(18)15(8-14(12)23-17(11)20)22-9-16(19)21-5-2/h7-8H,4-6,9H2,1-3H3 |
| Standard InChI Key | OVOIJDBBDPVYPD-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C |
Introduction
Structural Elucidation and Molecular Properties
The compound’s IUPAC name, ethyl 2-(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate, reflects its substitution pattern. Key structural features include:
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.8 g/mol | |
| XLogP3 | 4.1 | |
| Rotatable Bonds | 7 | |
| Hydrogen Bond Acceptors | 5 |
The compound’s SMILES string, CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OCC)Cl)C, encodes its connectivity . Computational studies suggest moderate lipophilicity (XLogP3 = 4.1), which may facilitate membrane permeability in biological systems .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves Pechmann condensation and esterification steps :
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Pechmann Cyclization: Reaction of a substituted resorcinol derivative with β-ketoesters (e.g., ethyl acetoacetate) in acidic conditions to form the chromenone core .
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Esterification: Introduction of the ethoxyacetate group via reaction with ethyl chloroacetate in the presence of a base.
Example Protocol:
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Step 1: 4-Methylresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C to yield 4-methyl-7-hydroxycoumarin .
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Step 2: The 7-hydroxy group is alkylated with ethyl bromoacetate in acetone using potassium carbonate, yielding the final product.
Reactivity
The compound undergoes reactions typical of coumarins and esters:
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Ester Hydrolysis: Under basic or acidic conditions, the ethoxyacetate group hydrolyzes to carboxylic acid.
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Electrophilic Substitution: The chloro group at C6 can be replaced via nucleophilic aromatic substitution under controlled conditions .
Crystallographic and Spectroscopic Data
Crystal Structure
Ethyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate crystallizes in a monoclinic system () with unit cell parameters:
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Intermolecular interactions include C–H⋯O hydrogen bonds and π–π stacking (centroid distances: 3.323–3.328 Å) .
Table 2: Crystallographic Parameters
Spectroscopic Characterization
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IR: Strong absorption at 1745 cm⁻¹ (C=O of ester), 1660 cm⁻¹ (chromenone lactone).
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NMR:
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: δ 1.25 (t, 3H, –OCH₂CH₃), δ 4.20 (q, 2H, –OCH₂CH₃), δ 6.30 (s, 1H, H-5).
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: δ 161.5 (C=O lactone), δ 169.8 (C=O ester).
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Biological Activity and Mechanisms
Coumarin derivatives are renowned for their pharmacological potential. Key findings for this compound include:
Antimicrobial Activity
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Inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) via disruption of cell membrane integrity .
Anticancer Properties
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Induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 18 µM) by activating caspase-3 and suppressing Bcl-2 .
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Synergizes with doxorubicin, reducing its IC₅₀ by 40% in combinatorial assays .
Anti-Inflammatory Effects
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Suppresses TNF-α and IL-6 production in LPS-stimulated macrophages by 55% and 48%, respectively, at 10 µM.
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing kinase inhibitors (e.g., Src kinase) .
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Prodrug Design: The ester group enables lipophilicity-driven tissue targeting.
Materials Science
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Fluorescent Probes: Modifications at C3 and C7 yield derivatives with tunable emission (λₑₘ = 450–500 nm) .
Table 3: Comparative Analysis with Analogues
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